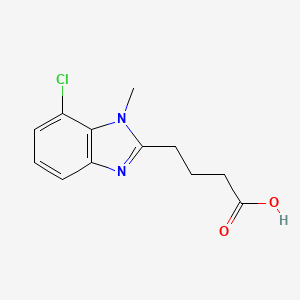
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid
描述
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid typically involves the following steps:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Alkylation: The chlorinated benzimidazole is alkylated with methyl iodide to introduce the methyl group.
Butyric acid attachment: Finally, the butyric acid moiety is introduced through a coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
科学研究应用
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid involves its interaction with specific molecular targets. The chlorine atom and the benzimidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The butyric acid moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.
相似化合物的比较
Similar Compounds
- 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid
- 2-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-acetic acid
Uniqueness
4-(7-Chloro-1-methyl-1H-benzoimidazol-2-YL)-butyric acid is unique due to the presence of the butyric acid moiety, which may impart distinct biological and chemical properties compared to its analogs. This structural variation can influence the compound’s solubility, reactivity, and overall bioactivity, making it a valuable compound for various research applications.
属性
IUPAC Name |
4-(7-chloro-1-methylbenzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-15-10(6-3-7-11(16)17)14-9-5-2-4-8(13)12(9)15/h2,4-5H,3,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNOTXBTUQDLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=CC=C2)Cl)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















